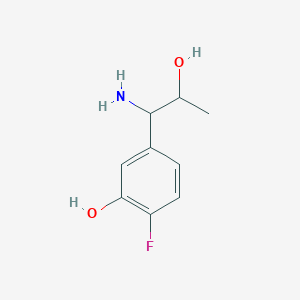
5-(1-Amino-2-hydroxypropyl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Amino-2-hydroxypropyl)-2-fluorophenol is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the reaction of a fluorinated phenol derivative with an appropriate amino alcohol. One common method involves the nucleophilic substitution of a fluorinated phenol with an amino alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Amino-2-hydroxypropyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: The major products can include ketones or aldehydes, depending on the specific reaction conditions.
Reduction: The major product is typically an amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
5-(1-Amino-2-hydroxypropyl)-2-fluorophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Amino-2-hydroxypropyl)-5-fluorophenol: Similar structure but with different substitution patterns.
5-(1-Amino-2-hydroxypropyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
5-(1-Amino-2-hydroxypropyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
5-(1-Amino-2-hydroxypropyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12FNO2 |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
5-(1-amino-2-hydroxypropyl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3 |
InChI-Schlüssel |
FKBNNJMJRQQBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)F)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


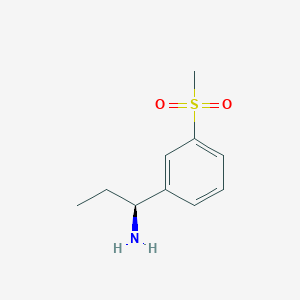
![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
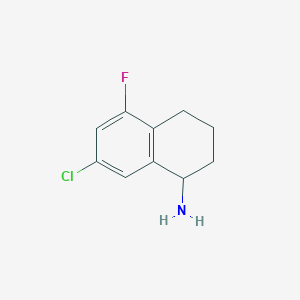
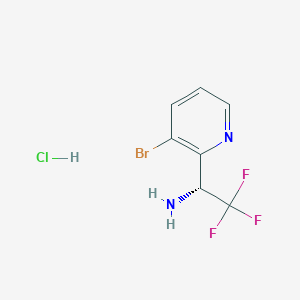
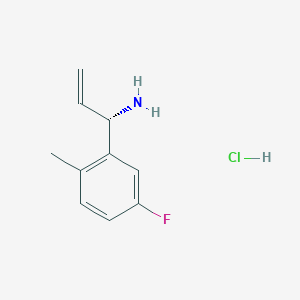
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
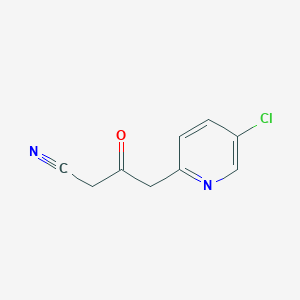
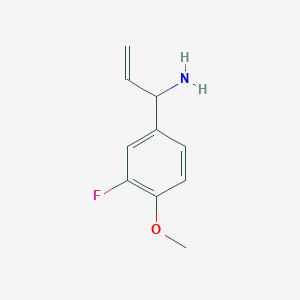
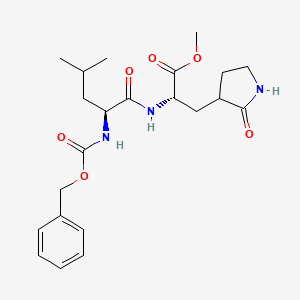
![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
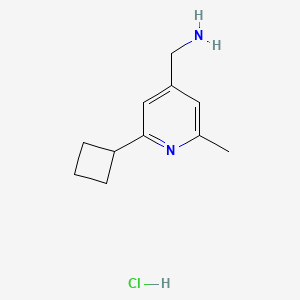
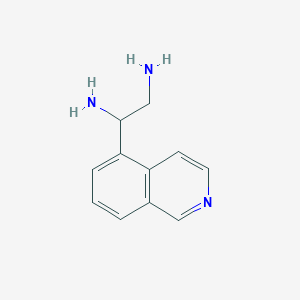
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
